

# Structure-Activity Relationship of 1-(Thiazol-2-yl)ethanamine Analogs: A Comparative Guide

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## Compound of Interest

Compound Name: **1-(Thiazol-2-yl)ethanamine**

Cat. No.: **B1319738**

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The structure-activity relationship (SAR) of **1-(thiazol-2-yl)ethanamine** analogs and related thiazole derivatives is a critical area of research in drug discovery, with applications spanning anticancer, antimicrobial, and enzyme inhibition activities. This guide provides a comparative analysis of various thiazole-based compounds, summarizing their biological activities, experimental protocols, and relevant signaling pathways to aid researchers in the development of novel therapeutics.

## Comparative Biological Activity of Thiazole Derivatives

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and its appended functionalities. The following tables summarize the *in vitro* activity of several series of thiazole analogs against various biological targets.

## Anticancer Activity of Thiazolyl-Hydrazone Derivatives

A series of novel 5-(1-(2-(thiazol-2-yl)hydrazone)ethyl)thiazole derivatives were synthesized and evaluated for their *in vitro* anticancer activity against human colorectal carcinoma (HCT-116 and HT-29) and hepatocellular carcinoma (HepG2) cell lines. The results, presented as IC<sub>50</sub> values, highlight the impact of substitutions on the thiazole and phenyl rings.

Compound	R	Ar	HCT-116 IC50 (µM)	HT-29 IC50 (µM)	HepG2 IC50 (µM)
4c	H	4-CIC6H4	3.80 ± 0.80	7.24 ± 0.62	2.94 ± 0.62
4d	H	4-BrC6H4	3.65 ± 0.90	4.13 ± 0.51	2.31 ± 0.43
8c	4-CH3C6H4	4-CIC6H4	3.16 ± 0.90	3.47 ± 0.79	4.57 ± 0.85
11c	H	4-CIC6H4	> 50	> 50	9.86 ± 0.78
Cisplatin	-	-	5.18 ± 0.94	11.68 ± 1.54	41.0 ± 0.63
Harmine	-	-	2.40 ± 0.12	4.59 ± 0.67	2.54 ± 0.82

Data sourced from a study on novel thiazole derivatives as potential anti-cancer agents.[\[1\]](#)

## Acetylcholinesterase (AChE) Inhibitory Activity of Thiazolylhydrazone Derivatives

A series of thiazolylhydrazone derivatives were evaluated for their inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease research. The IC50 values demonstrate the influence of substituents on the phenyl ring of the hydrazone moiety.

Compound	R	AChE IC50 (µM)
2a	H	0.063 ± 0.003
2b	2-OH	0.056 ± 0.002
2d	4-OH	0.147 ± 0.006
2e	2-OCH3	0.040 ± 0.001
2g	4-OCH3	0.031 ± 0.001
2i	3,4-diOCH3	0.028 ± 0.001
2j	3,4,5-triOCH3	0.138 ± 0.005
Donepezil	-	0.025 ± 0.001

Data from a study on the design and synthesis of thiazole analogs as anticholinesterase agents.[\[2\]](#)[\[3\]](#)

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate the biological activity of the thiazole derivatives discussed.

### In Vitro Anticancer Screening: MTT Assay

The antiproliferative activity of the synthesized thiazole compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[\[1\]](#)

Procedure:

- Human cancer cell lines (HCT-116, HT-29, and HepG2) were seeded in 96-well plates at a density of  $1 \times 10^4$  cells/well and incubated for 24 hours.
- The cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours.
- After the incubation period, the medium was replaced with fresh medium containing MTT solution (20  $\mu$ L of 5 mg/mL MTT in PBS) and incubated for 4 hours at 37°C.
- The medium was then removed, and the formed formazan crystals were dissolved in 100  $\mu$ L of dimethyl sulfoxide (DMSO).
- The absorbance was measured at 570 nm using a microplate reader.
- The percentage of cell viability was calculated, and the IC<sub>50</sub> values were determined from dose-response curves.

### Acetylcholinesterase Inhibition Assay

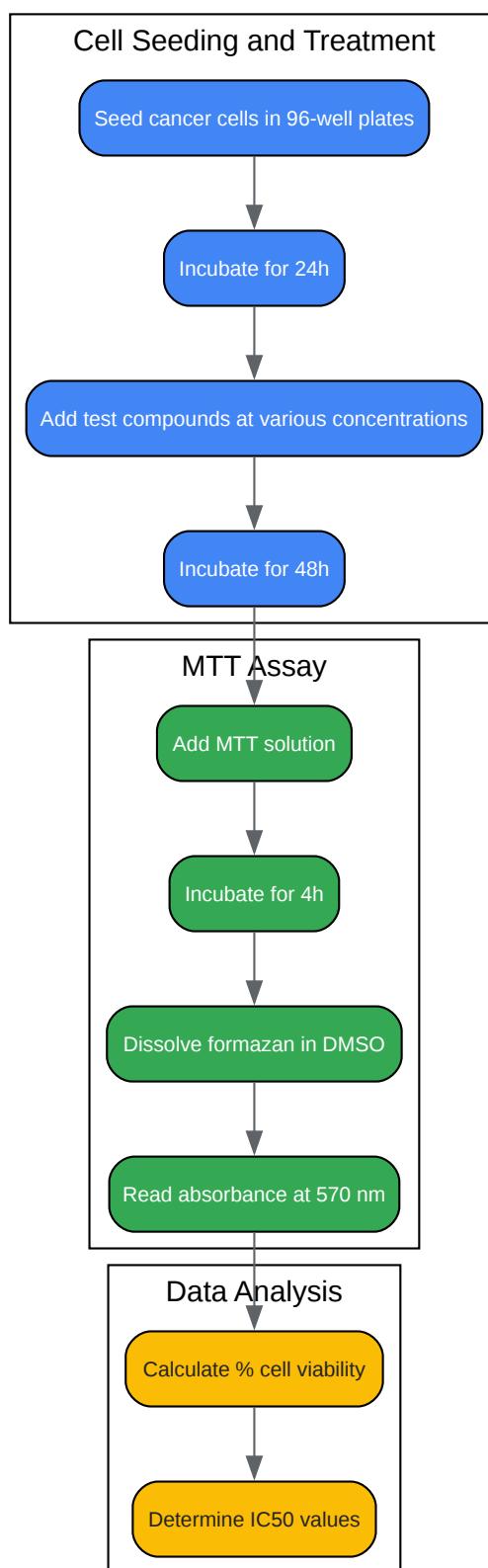
The AChE inhibitory activity of the thiazole derivatives was measured using a modified Ellman's spectrophotometric method.[\[2\]](#)[\[3\]](#)

**Procedure:**

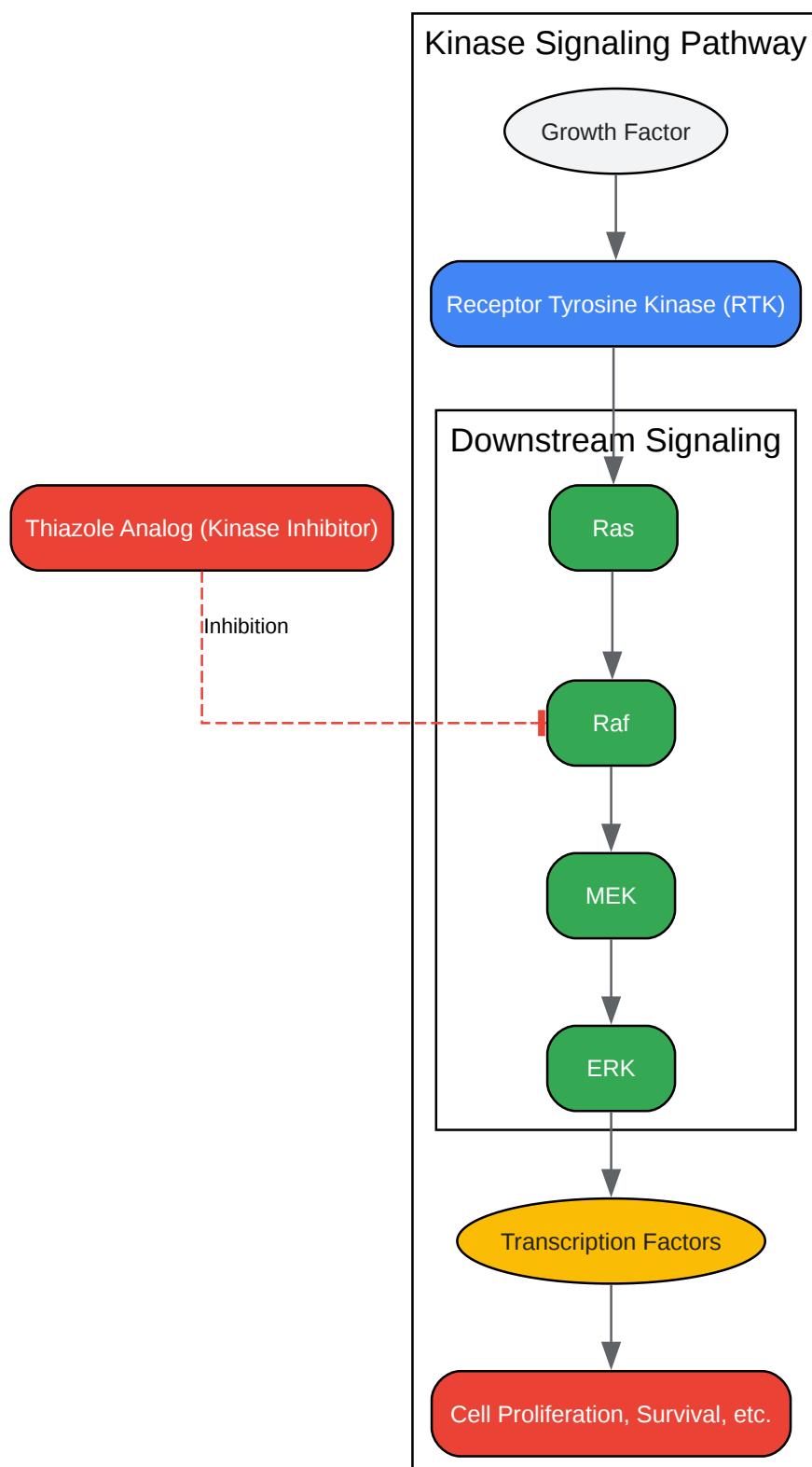
- The reaction mixture contained 140  $\mu$ L of 0.1 M sodium phosphate buffer (pH 8.0), 20  $\mu$ L of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), 10  $\mu$ L of the test compound solution at various concentrations, and 20  $\mu$ L of acetylcholinesterase enzyme solution.
- The mixture was incubated for 15 minutes at 37°C.
- The reaction was initiated by the addition of 10  $\mu$ L of acetylthiocholine iodide (ATCI).
- The hydrolysis of ATCI was monitored by measuring the absorbance at 412 nm every 45 seconds for 5 minutes.
- The percentage of inhibition was calculated by comparing the rates of reaction of the test compounds with that of the blank.
- IC<sub>50</sub> values were determined from the dose-inhibition curves.

## Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for understanding complex biological processes and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.

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Caption: Workflow for the in vitro anticancer screening using the MTT assay.

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Caption: Generalized MAP Kinase signaling pathway and a potential point of inhibition by thiazole-based kinase inhibitors.

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## References

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